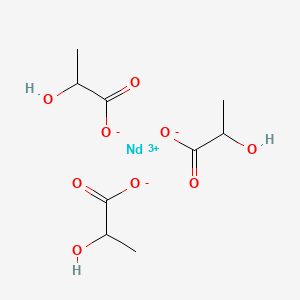
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with the molecular formula C18H31NO3Si·HCl. This compound is known for its unique structural features, which include a butyric acid backbone, a hydroxy group, a methyl group, a trimethylsilyl-substituted phenyl group, and a dimethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Butyric Acid Backbone: The initial step involves the synthesis of the butyric acid backbone through a series of organic reactions, such as aldol condensation and esterification.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective hydroxylation and methylation reactions.
Attachment of the Trimethylsilyl-Substituted Phenyl Group: This step involves the use of trimethylsilyl chloride and a suitable phenyl derivative to form the trimethylsilyl-substituted phenyl group.
Formation of the Dimethylaminoethyl Ester Moiety: The final step involves the esterification of the butyric acid derivative with dimethylaminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into alcohols or aldehydes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, including those related to lipid metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride: Similar structure but with a diethylamino group instead of a dimethylamino group.
Butanoic acid, 2-hydroxy-3-methyl-: A simpler compound with a hydroxy and methyl group on the butyric acid backbone.
Uniqueness
The unique combination of functional groups in butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl
特性
CAS番号 |
20119-48-6 |
|---|---|
分子式 |
C18H32ClNO3Si |
分子量 |
374.0 g/mol |
IUPAC名 |
2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H31NO3Si.ClH/c1-18(2,21)16(17(20)22-13-12-19(3)4)14-8-10-15(11-9-14)23(5,6)7;/h8-11,16,21H,12-13H2,1-7H3;1H |
InChIキー |
UTHSYCRQPWQZIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC=C(C=C1)[Si](C)(C)C)C(=O)OCC[NH+](C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


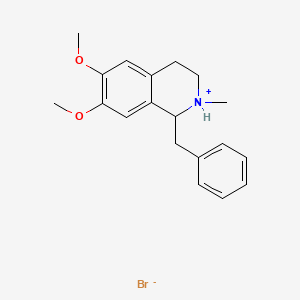
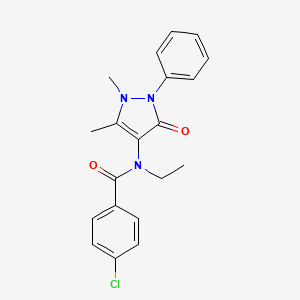

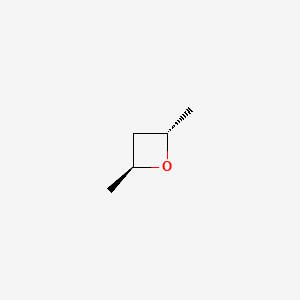

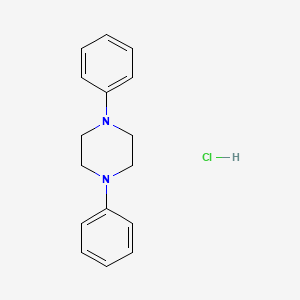

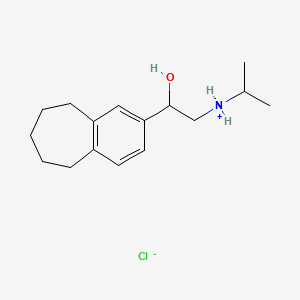

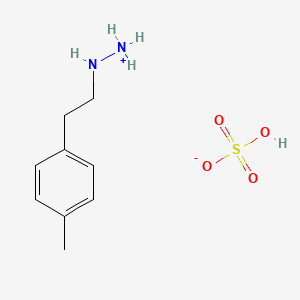

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)

